1-Ethyl-3-(3-hydroxyphenyl)thiourea
Description
Significance of Thiourea (B124793) Scaffold in Modern Organic Chemistry
The thiourea scaffold is a privileged structure in both medicinal and synthetic chemistry. nih.govrsc.org Its importance stems from its ability to participate in a variety of chemical transformations and to form stable complexes with metal ions. annexechem.comnih.govrsc.org In organic synthesis, thioureas are crucial reagents, for instance, in the Biginelli reaction for creating dihydropyrimidinones and in the production of pyrimidine (B1678525) derivatives. wikipedia.organnexechem.com They are also used as catalysts in several organic reactions. annexechem.com The versatility of the thiourea moiety is further highlighted by its role as a precursor in the synthesis of pharmaceuticals and agricultural chemicals. annexechem.com
The applications of thiourea derivatives are extensive, ranging from industrial uses in flame retardant resins and vulcanization accelerators to roles in copy paper production and electroplating processes. wikipedia.org Furthermore, these compounds have been investigated for their potential as antioxidants and enzyme inhibitors. tandfonline.com The ability of the thiourea core to be readily functionalized allows for the generation of large libraries of derivatives with diverse chemical and physical properties, making it a focal point of research. mdpi.comresearchgate.net
Overview of 1-Ethyl-3-(3-hydroxyphenyl)thiourea as a Subject of Academic Research
While extensive research exists on the broader class of thiourea derivatives, academic focus on the specific compound this compound has been more as a component within larger studies rather than the sole subject of dedicated papers. It is often synthesized as part of a series of unsymmetrical thiourea derivatives to explore structure-activity relationships for various biological targets. tandfonline.com
The synthesis of such disubstituted thioureas is typically achieved through the reaction of an appropriate isothiocyanate with an amine. analis.com.my For instance, a general method involves reacting an isothiocyanate with an aminophenol in a suitable solvent like acetonitrile (B52724). nih.gov In the case of this compound, this would involve the reaction of ethyl isothiocyanate with 3-aminophenol (B1664112).
Research that includes this compound often involves its characterization using various spectroscopic techniques such as NMR, IR, and mass spectrometry to confirm its structure. tandfonline.com Following synthesis and characterization, the compound is then typically subjected to biological screening to assess its potential in areas like enzyme inhibition or as an antioxidant. tandfonline.com
Research Trajectories and Scholarly Objectives Pertaining to this compound
The primary research trajectory for compounds like this compound is driven by the quest for novel bioactive molecules. nih.govrsc.org The scholarly objectives are generally centered around a few key areas:
Synthesis of Novel Derivatives: A major focus is on the synthesis of new and diverse thiourea derivatives. mdpi.comresearchgate.net This includes the development of efficient and environmentally friendly synthetic methodologies. researchgate.net The synthesis of a series of related compounds, including this compound, allows researchers to systematically study how different substituents on the thiourea scaffold affect the molecule's properties.
Evaluation of Biological Activity: A significant portion of research is dedicated to exploring the biological potential of thiourea derivatives. researchgate.netresearchgate.netnih.gov This includes screening for a wide range of activities such as antimicrobial, antifungal, anticancer, anti-inflammatory, and antioxidant properties. researchgate.netresearchgate.netnih.govmdpi.com For example, a study on unsymmetrical thiourea derivatives investigated their potential as antioxidant and enzyme inhibitors. tandfonline.com
Structure-Activity Relationship (SAR) Studies: By synthesizing and testing a variety of derivatives, researchers aim to establish clear structure-activity relationships. researchgate.net This involves identifying which functional groups and structural features are crucial for a particular biological activity. This knowledge is vital for the rational design of more potent and selective compounds in the future.
The table below provides a summary of research findings on thiourea derivatives, which is the broader class of compounds to which this compound belongs.
| Research Area | Key Findings |
| Antimicrobial Activity | Many thiourea derivatives exhibit significant antibacterial and antifungal properties against various strains. nih.gov |
| Antioxidant Potential | Certain thiourea derivatives have demonstrated strong antioxidant capabilities. tandfonline.commdpi.comsemanticscholar.org |
| Enzyme Inhibition | Thiourea compounds have been identified as inhibitors of various enzymes, including lipoxygenase and xanthine (B1682287) oxidase. tandfonline.com |
| Synthesis and Characterization | Efficient synthetic routes for producing unsymmetrical thioureas have been developed and their structures confirmed by spectroscopic methods. analis.com.mytandfonline.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-ethyl-3-(3-hydroxyphenyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2OS/c1-2-10-9(13)11-7-4-3-5-8(12)6-7/h3-6,12H,2H2,1H3,(H2,10,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DITIEQPMVJRKFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)NC1=CC(=CC=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Elucidation of 1 Ethyl 3 3 Hydroxyphenyl Thiourea
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing detailed information about the chemical environment of individual atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Characterization
The ¹H NMR spectrum of 1-Ethyl-3-(3-hydroxyphenyl)thiourea provides valuable insights into the arrangement of protons within the molecule. Protons in different chemical environments resonate at distinct chemical shifts, and the splitting patterns (multiplicity) reveal information about neighboring protons.
In a typical ¹H NMR spectrum of this compound, the protons of the ethyl group exhibit characteristic signals. The methylene (B1212753) (-CH₂) protons are observed in the range of 3.7 to 1.1 ppm, while the methyl (-CH₃) protons also resonate within this region. orientjchem.org The aromatic protons on the hydroxyphenyl ring appear in the range of 110.7 to 160.9 ppm. orientjchem.org The protons attached to the nitrogen atoms (N-H) of the thiourea (B124793) moiety and the hydroxyl (O-H) group on the phenyl ring typically appear as broad singlets, and their chemical shifts can be influenced by solvent and concentration. Specifically, the N-H stretching vibrations are observed in the range of 3011–3335 cm⁻¹. orientjchem.org
Table 1: ¹H NMR Chemical Shift Data for this compound
| Proton Type | Chemical Shift (ppm) |
| Aromatic C-H | 110.7 - 160.9 |
| Ethyl (-CH₂- and -CH₃) | 1.1 - 3.7 |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal.
For this compound, the most downfield signal is typically that of the thiocarbonyl carbon (C=S), which is observed around 180.2 ppm, confirming the presence of the thiourea group. orientjchem.org The carbon atoms of the aromatic ring resonate in the region of 110.7 to 160.9 ppm. orientjchem.org The carbons of the ethyl group appear at higher field, with the methylene carbon (-CH₂) and the methyl carbon (-CH₃) resonating in the range of 14.3 to 40.3 ppm. orientjchem.org
Table 2: ¹³C NMR Chemical Shift Data for this compound
| Carbon Type | Chemical Shift (ppm) |
| Thiocarbonyl (C=S) | ~180.2 |
| Aromatic C | 110.7 - 160.9 |
| Ethyl (-CH₂- and -CH₃) | 14.3 - 40.3 |
Infrared (IR) Spectroscopy for Diagnostic Functional Group Vibrations
IR spectroscopy is a key technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The IR spectrum of this compound displays several characteristic absorption bands. A strong and sharp absorption band is typically observed in the region of 3011–3335 cm⁻¹, which is attributed to the N-H stretching vibrations of the thiourea group. orientjchem.org The presence of the hydroxyl group (-OH) on the phenyl ring is indicated by a broad absorption band. The C=S (thiocarbonyl) stretching vibration, a key indicator of the thiourea moiety, is expected in the fingerprint region of the spectrum. Other significant peaks include those for aromatic C-H stretching and C=C stretching.
Table 3: Diagnostic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| N-H (Thiourea) | Stretching | 3011 - 3335 |
| O-H (Phenol) | Stretching (broad) | - |
| C=S (Thiocarbonyl) | Stretching | - |
| Aromatic C-H | Stretching | - |
| Aromatic C=C | Stretching | - |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower to higher energy molecular orbitals.
The UV-Vis spectrum of thiourea derivatives typically shows absorption bands in the range of 225 to 270 nm. mdpi.com These absorptions are generally attributed to π → π* and n → π* electronic transitions within the aromatic ring and the thiocarbonyl group. For this compound, the presence of the hydroxyphenyl group can influence the position and intensity of these absorption maxima. The spectrum of a solution containing thiourea and cobalt chloride hexahydrate exhibits an absorption range from 225 to 270 nm, with a maximum absorption at a wavelength of 243 nm. mdpi.com
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through the analysis of fragmentation patterns.
In the mass spectrum of this compound, the molecular ion peak [M]⁺ would confirm the molecular weight of the compound. The fragmentation pattern would likely involve cleavage of the bonds adjacent to the thiourea core, leading to the formation of characteristic fragment ions. For instance, fragmentation could occur at the C-N bonds, resulting in ions corresponding to the ethyl isothiocyanate and 3-aminophenol (B1664112) moieties. The study of these fragmentation pathways provides valuable structural information.
Single Crystal X-ray Diffraction (SCXRD) Analysis
Single Crystal X-ray Diffraction (SCXRD) is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides definitive information on bond lengths, bond angles, and intermolecular interactions.
Determination of Crystal System and Space Group
Information regarding the crystal system (e.g., monoclinic, orthorhombic) and the specific space group for this compound is not documented in the available literature. This data, which is fundamental to any crystallographic study, is obtained through single-crystal X-ray diffraction analysis.
Elucidation of Molecular Conformation and Geometric Parameters
Detailed geometric parameters, including bond lengths, bond angles, and torsion angles for this compound, are not available. Such data would reveal the precise three-dimensional arrangement of the atoms within the molecule, including the planarity of the phenyl ring and the thiourea moiety, and the orientation of the ethyl group.
Characterization of Intermolecular and Intramolecular Hydrogen Bonding Networks
While thiourea derivatives are known to form extensive hydrogen bonding networks, a specific description of the intramolecular and intermolecular hydrogen bonds in the crystal lattice of this compound cannot be provided. This includes the identification of donor and acceptor atoms and the geometric details of these interactions.
Thermogravimetric Analysis (TGA) for Thermal Stability Assessment in Material Applications
No thermogravimetric analysis (TGA) data for this compound has been found. TGA is essential for determining the thermal stability of a compound, including its decomposition temperature, which is a critical parameter for its potential use in material applications.
Computational and Theoretical Investigations of 1 Ethyl 3 3 Hydroxyphenyl Thiourea
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 1-Ethyl-3-(3-hydroxyphenyl)thiourea, DFT calculations offer a detailed picture of its fundamental chemical characteristics.
Geometry Optimization and Conformational Energy Landscapes
Geometry optimization is a computational process to determine the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the global energy minimum.
The molecule possesses several rotatable bonds, including those flanking the thiourea (B124793) core (C-N) and the bond connecting the phenyl ring to the nitrogen atom. Rotation around these bonds gives rise to different conformers. Symmetrically substituted thiourea derivatives are known to exhibit polymorphism due to the flexibility of the C–N bond. usm.my Theoretical calculations on similar thiourea derivatives have explored the stability of various configurations, such as trans-trans, cis-trans, and cis-cis, revealing that non-covalent interactions like C-H···N and C-H···S play a stabilizing role. usm.my
In a related compound, 1-ethyl-3-(3-methoxyphenyl)thiourea, single crystal X-ray analysis revealed a monoclinic crystal system where the molecule is not planar. scispace.comorientjchem.org The thiourea fragment and the benzene (B151609) ring are essentially planar, but they are twisted relative to each other. orientjchem.org For this compound, it is expected that the optimized geometry would also feature a non-planar structure, with specific dihedral angles defining the orientation of the ethyl and hydroxyphenyl groups relative to the central thiourea moiety. The presence of intramolecular hydrogen bonding is also a possibility that would be elucidated through these calculations.
Table 1: Predicted Geometrical Parameters for this compound based on DFT Calculations on Analogous Compounds. Note: These are representative values based on published data for similar thiourea derivatives and may vary in an actual calculation for the title compound.
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C=S | ~1.69 Å |
| Bond Length | C-N (amide) | ~1.34 - 1.36 Å |
| Bond Length | N-C (phenyl) | ~1.43 Å |
| Bond Angle | N-C-N | ~117° |
| Bond Angle | N-C-S | ~121° |
| Dihedral Angle | C-N-C-C (Phenyl) | Varies with conformer |
Analysis of Electronic Structure: Frontier Molecular Orbitals (HOMO-LUMO)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. nih.gov The energy of the HOMO is related to the ability to donate electrons, while the LUMO's energy indicates the ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. mdpi.com
For thiourea derivatives, the HOMO is typically localized over the electron-rich regions, particularly the sulfur and nitrogen atoms of the thiourea core. The LUMO, conversely, is often distributed over the aromatic phenyl ring system. This distribution suggests that the thiourea moiety acts as the primary electron donor, while the phenyl ring is the electron acceptor.
A smaller HOMO-LUMO energy gap implies that less energy is required to excite an electron from the ground state, indicating higher chemical reactivity and lower kinetic stability. mdpi.com DFT calculations allow for the precise determination of these orbital energies and their gap.
Table 2: Predicted Frontier Orbital Properties for this compound. Note: These are hypothetical, yet representative, values to illustrate the concept.
| Parameter | Energy (eV) |
| HOMO Energy | -5.8 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap (ΔE) | 4.6 |
Mapping of Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. It illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential.
In an MEP map of this compound, distinct regions of electrostatic potential would be visible:
Negative Regions (Red/Yellow): These areas correspond to high electron density and are susceptible to electrophilic attack. For this molecule, such regions are expected to be concentrated around the electronegative sulfur atom of the thiocarbonyl group (C=S), the oxygen atom of the hydroxyl group (-OH), and the nitrogen atoms of the thiourea core.
Positive Regions (Blue): These areas indicate electron deficiency and are prone to nucleophilic attack. The hydrogen atoms of the N-H groups and the hydroxyl O-H group are the most likely sites for positive potential. nih.gov
Neutral Regions (Green): These represent areas with near-zero potential, typically the carbon backbone and aromatic ring surfaces.
The MEP map provides a clear rationale for the intermolecular interactions the molecule can form, such as hydrogen bonding, which is critical for its crystal packing and biological interactions. nih.gov
Vibrational Frequency Analysis and Spectroscopic Correlation
Theoretical vibrational frequency analysis using DFT is an essential tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the vibrational modes of the optimized molecular structure, a theoretical spectrum can be generated that correlates with experimental findings.
For this compound, the analysis would predict characteristic frequencies for its functional groups. For instance, the stretching vibrations of the N-H bonds would appear in the high-frequency region of the spectrum. The C=S thiocarbonyl stretch is a key indicator of the thiourea group, while various C-N, C-O, and aromatic C-C stretching and bending modes would populate the fingerprint region of the spectrum. In related bis-acyl-thiourea derivatives, N-H stretching has been observed between 3030-3479 cm⁻¹, with the C=O and C=S stretching appearing at 1650–1695 cm⁻¹ and 1240–1300 cm⁻¹, respectively. mdpi.com
Table 3: Predicted Vibrational Frequencies and Assignments for Key Functional Groups. Note: These are representative frequency ranges based on literature for similar compounds.
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |
| N-H Stretching | Amine/Amide | 3100 - 3400 |
| C-H Stretching (Aromatic) | Phenyl Ring | 3000 - 3100 |
| C-H Stretching (Aliphatic) | Ethyl Group | 2850 - 2980 |
| C=S Stretching | Thiocarbonyl | 1200 - 1350 |
| C-N Stretching | Thiourea Core | 1400 - 1550 |
| O-H Bending | Hydroxyl | 1300 - 1450 |
Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Delocalization
Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed description of bonding and electronic delocalization within a molecule. It examines interactions between filled (donor) and empty (acceptor) orbitals, quantifying the stabilization energy associated with these charge transfer events. rsc.org
In this compound, significant intramolecular charge transfer (ICT) is expected. Key interactions would include:
Delocalization of the lone pair electrons from the nitrogen atoms into the antibonding π* orbital of the C=S group (n(N) → π*(C=S)).
Delocalization from the sulfur lone pairs to adjacent antibonding orbitals.
Interactions involving the π-system of the hydroxyphenyl ring.
Table 4: Representative NBO Interactions and Stabilization Energies (E(2)). Note: These are hypothetical examples illustrating the type of data obtained from NBO analysis.
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| LP (N1) | π* (C=S) | ~ 45-55 |
| LP (N2) | π* (C=S) | ~ 30-40 |
| LP (S) | σ* (C-N) | ~ 5-10 |
| π (C=C) Phenyl | π* (C=C) Phenyl | ~ 15-25 |
Molecular Dynamics (MD) Simulations for Dynamic Behavior
For this compound, MD simulations could be employed to:
Explore Conformational Space: By simulating the molecule in a solvent (e.g., water or DMSO), one can observe the transitions between different low-energy conformers and determine their relative populations over time.
Analyze Solvation: MD simulations can reveal how solvent molecules, such as water, arrange themselves around the solute. This includes the formation and dynamics of hydrogen bonds between the N-H and O-H groups of the thiourea and surrounding water molecules.
Assess Stability: The root-mean-square deviation (RMSD) of the molecule's atomic positions over the course of a simulation can be calculated to assess its structural stability.
In studies of other thiourea derivatives, MD simulations have been crucial for understanding their binding to biological targets, such as enzymes, by revealing the key interactions and conformational adjustments that occur upon binding. mdpi.com
Quantum Chemical Descriptors and Reactivity Predictions
Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify its various properties. These descriptors are instrumental in predicting the chemical reactivity and stability of a compound. The calculations are typically performed using Density Functional Theory (DFT), a computational method that provides a good balance between accuracy and computational cost. For thiourea derivatives, methods like B3LYP with a suitable basis set such as 6-311G(d,p) are commonly employed to optimize the molecular geometry and calculate electronic properties. researchgate.net
Key quantum chemical descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, with higher values indicating a better electron donor. researchgate.net Conversely, the LUMO energy (ELUMO) reflects the molecule's ability to accept electrons; a lower LUMO energy suggests a better electron acceptor. researchgate.net
The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for assessing molecular stability and reactivity. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap is indicative of a more reactive molecule. researchgate.netnih.gov
Other important global reactivity descriptors include:
Ionization Potential (I): The energy required to remove an electron from a molecule (I ≈ -EHOMO).
Electron Affinity (A): The energy released when a molecule accepts an electron (A ≈ -ELUMO).
Electronegativity (χ): The ability of a molecule to attract electrons (χ ≈ (I + A) / 2).
Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution (η ≈ (I - A) / 2). Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.
Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η).
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment (ω = χ² / 2η).
| Descriptor | Value (eV) |
| EHOMO | -6.1381 |
| ELUMO | -2.2463 |
| Energy Gap (ΔE) | 3.8918 |
| Ionization Potential (I) | 6.1381 |
| Electron Affinity (A) | 2.2463 |
| Electronegativity (χ) | 4.1922 |
| Chemical Hardness (η) | 1.9459 |
| Chemical Softness (S) | 0.5139 |
| Electrophilicity Index (ω) | 4.5153 |
Table 1: Illustrative Quantum Chemical Descriptors for a Thiourea Derivative. Data is based on a similar compound for illustrative purposes. nih.gov
The presence of the hydroxyl (-OH) group and the ethyl (-CH₂CH₃) group on the phenyl and thiourea moieties, respectively, would influence these descriptors. The electron-donating nature of the hydroxyl group would be expected to raise the HOMO energy, potentially making the molecule more susceptible to electrophilic attack.
Non-Covalent Interaction (NCI) Plot Analysis
Non-covalent interactions (NCIs) are crucial in determining the three-dimensional structure, stability, and intermolecular recognition properties of molecules. NCI plot analysis is a computational tool that allows for the visualization and characterization of these weak interactions, such as hydrogen bonds, van der Waals forces, and steric repulsion. usm.my
The analysis is based on the electron density (ρ) and its reduced density gradient (s). usm.my By plotting the reduced density gradient against the electron density, regions of non-covalent interactions can be identified as spikes in the low-density, low-gradient region of the plot. usm.my
These interactions are then visualized as isosurfaces in real space, with the color of the isosurface indicating the nature of the interaction. A common color scheme is:
Blue: Strong attractive interactions, such as strong hydrogen bonds.
Green: Weak attractive interactions, like van der Waals forces. usm.my
Red: Repulsive interactions, indicating steric clashes. usm.my
For this compound, NCI plot analysis would be expected to reveal several key interactions:
Intramolecular Hydrogen Bonding: A potential hydrogen bond could form between the hydroxyl group's hydrogen atom and the sulfur atom of the thiourea group, or with one of the nitrogen atoms. This would appear as a blue or greenish-blue isosurface between these atoms.
Steric Interactions: Depending on the conformation, some steric hindrance between the ethyl group and the phenyl ring might be observed, which would be represented by red-colored isosurfaces. usm.my
The NCI plot for a thiourea derivative typically shows a combination of these interactions, which collectively dictate the molecule's preferred shape and how it interacts with other molecules. For instance, the presence of both CH···S and NH···S interactions can provide a stabilizing effect on different conformations of thiourea derivatives. usm.my The analysis of these non-covalent forces is fundamental to understanding the supramolecular chemistry of this compound and its potential for forming larger assemblies or binding to biological targets.
Research Applications and Mechanistic Studies of 1 Ethyl 3 3 Hydroxyphenyl Thiourea and Analogues
Ligand Chemistry and Metal Complexation Research
The thiourea (B124793) moiety is a versatile functional group in coordination chemistry, capable of binding to metal ions in several distinct modes. This flexibility, combined with the electronic and steric influences of the ethyl and hydroxyphenyl groups, dictates the coordination behavior of 1-Ethyl-3-(3-hydroxyphenyl)thiourea and its derivatives.
Thiourea and its derivatives are known to coordinate to metal centers primarily through the sulfur atom, which acts as a soft donor, showing a high affinity for soft transition metal ions. However, the presence of nitrogen and, in the case of this compound, the oxygen of the hydroxyl group, allows for more complex coordination behaviors.
The primary coordination modes observed for thiourea-based ligands include:
Monodentate Coordination: The most common mode involves the sulfur atom of the thiourea group coordinating to a single metal center. This is a result of the sulfur atom's lone pair of electrons being readily available for donation.
Bidentate Coordination: Thiourea derivatives can also act as bidentate ligands. This can occur through:
S,N-Coordination: The sulfur and one of the nitrogen atoms of the thiourea core can bind to the same metal ion, forming a four-membered chelate ring.
S,O-Coordination: In ligands containing a suitable oxygen donor, such as the hydroxyl group in this compound or a carbonyl group in acylthioureas, a six-membered chelate ring can be formed through coordination of the sulfur and oxygen atoms. This mode is often favored due to the stability of the resulting pseudo-aromatic ring.
Bridging Coordination: The thiourea ligand can bridge two metal centers, with the sulfur atom coordinating to both.
The binding affinity of this compound and its analogues to different transition metal ions is influenced by several factors, including the nature of the metal ion (hard vs. soft acid), the solvent, and the electronic properties of the substituents on the thiourea nitrogen atoms. The presence of the electron-donating ethyl group and the hydroxyphenyl group can modulate the electron density on the sulfur and nitrogen atoms, thereby influencing the strength of the coordinate bond.
| Coordination Mode | Donating Atoms | Resulting Structure | Favored by |
|---|---|---|---|
| Monodentate | S | Terminal Ligand | Soft Metal Ions |
| Bidentate | S, N | 4-membered Chelate Ring | Specific geometric constraints |
| Bidentate | S, O | 6-membered Chelate Ring | Ligands with accessible oxygen donors |
| Bridging | S | Binuclear or Polynuclear Complex | High ligand-to-metal ratio |
The definitive structures of metal complexes involving thiourea ligands are determined using a combination of spectroscopic and crystallographic techniques.
Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the C=S and C-N bonds upon coordination provide valuable information. A shift to lower frequency for the ν(C=S) band is indicative of sulfur coordination to the metal.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the structure of the complexes in solution. The chemical shifts of the N-H protons and the thiocarbonyl carbon are particularly sensitive to coordination. For instance, a downfield shift of the C=S signal in the 13C NMR spectrum suggests a decrease in electron density at the thiocarbonyl carbon upon coordination through the sulfur atom.
Single-Crystal X-ray Diffraction: This technique provides unambiguous proof of the solid-state structure, including bond lengths, bond angles, and the precise coordination geometry around the metal center. Studies on related thiourea complexes have revealed square planar and tetrahedral geometries for Pt(II), Pd(II), and other transition metals. For example, the crystal structure of complexes with ligands similar to this compound often shows a square-planar geometry around the metal ion with the ligands in a cis or trans configuration.
Metal complexes of thiourea derivatives have emerged as effective catalysts in a variety of organic transformations. The catalytic activity is often attributed to the ability of the thiourea ligand to stabilize the metal center and modulate its electronic properties.
Transfer Hydrogenation: Ruthenium(II) complexes bearing thiourea ligands have shown significant catalytic activity in the transfer hydrogenation of ketones and aldehydes. The thiourea ligand is thought to play a crucial role in the catalytic cycle, potentially by influencing the steric and electronic environment around the metal center.
Suzuki-Miyaura Cross-Coupling: Palladium(II) complexes with thiourea-based pincer ligands have been successfully employed as catalysts in Suzuki-Miyaura cross-coupling reactions between aryl halides and phenylboronic acid. These catalysts have demonstrated high conversion rates and yields, even with sterically hindered substrates.
Supramolecular Chemistry and Molecular Recognition
The ability of the thiourea moiety to form strong and directional hydrogen bonds makes it a valuable building block in the field of supramolecular chemistry.
The two N-H groups of the thiourea functionality act as excellent hydrogen bond donors, making them ideal for the recognition of anions. The design of artificial receptors based on thiourea often incorporates the following principles:
Preorganization: The receptor is designed to have a cleft or cavity that is complementary in size and shape to the target guest molecule. This can be achieved by using rigid linkers to connect multiple thiourea units.
Electronic Tuning: The acidity of the N-H protons, and thus the hydrogen bonding strength, can be enhanced by attaching electron-withdrawing groups to the thiourea core. This increases the binding affinity and selectivity for anions.
Signaling Units: The incorporation of chromophores or fluorophores into the receptor allows for the detection of binding events through a colorimetric or fluorescent response.
The this compound structure, with its hydrogen bond donating N-H groups and the additional hydrogen bonding capability of the hydroxyl group, provides a foundation for the design of receptors for various anions and neutral molecules.
| Design Principle | Mechanism | Example in Thiourea Receptors |
|---|---|---|
| Preorganization | Reduces the entropic penalty of binding. | Incorporation of rigid aromatic scaffolds. |
| Electronic Tuning | Increases the acidity of N-H protons. | Attachment of nitro- or halo-substituents. |
| Signaling | Allows for optical detection of binding. | Integration of pyrene (B120774) or dansyl fluorophores. |
The directional nature of the hydrogen bonds formed by the thiourea group can be exploited to direct the self-assembly of molecules into well-defined supramolecular structures.
Hydrogen Bonding Networks: In the solid state, thiourea derivatives often form extensive one-, two-, or three-dimensional networks through intermolecular N-H···S hydrogen bonds. The presence of the hydroxyl group in this compound can introduce additional O-H···S or O-H···O hydrogen bonding motifs, leading to more complex and robust supramolecular architectures.
Host-Guest Chemistry: Thiourea-functionalized hosts, such as dendrimers or macrocycles, have been shown to bind guest molecules containing complementary hydrogen bonding functionalities, like ureas or carboxylates. These interactions are driven by multiple hydrogen bonds between the host's thiourea N-H groups and the guest's acceptor atoms. NMR titration and microcalorimetry are common techniques used to study the thermodynamics and kinetics of these host-guest interactions, revealing binding constants that are often in the order of 104 M-1. The self-assembly can lead to the formation of nanoparticles or fibrous structures, depending on the solvent and other conditions.
Organocatalysis and Reaction Acceleration Mechanisms
Thiourea derivatives, including analogues of this compound, have emerged as a significant class of organocatalysts. acs.org Their catalytic activity is primarily attributed to their ability to form double hydrogen bonds with substrates, which can effectively preorganize and activate the reacting molecules. acs.org This non-covalent interaction, often described as "partial protonation," allows for catalysis to occur under nearly neutral and mild conditions, making them suitable for reactions involving acid-sensitive substrates. wikipedia.org
The general mechanism of thiourea organocatalysis involves the activation of an electrophile through hydrogen bonding. wikipedia.org For instance, in reactions like the tetrahydropyranylation of alcohols, it was initially believed that the thiourea catalyst activates the alcohol through a double hydrogen-bonding interaction, promoting its attack on dihydropyran (DHP). acs.org However, more recent computational and experimental studies suggest an alternative mechanism where the thiourea acts as a Brønsted acid, protonating DHP to form an oxacarbenium ion, which then reacts with the alcohol. acs.orgacs.org This Brønsted acid mechanism is supported by the finding that N-methylated thioureas, which are incapable of forming double hydrogen bonds, still effectively catalyze the reaction. acs.orgacs.org
The advantages of using thiourea-based organocatalysts are numerous. They are generally metal-free and non-toxic, offering a greener alternative to traditional metal-containing Lewis-acid catalysts. wikipedia.org Their synthesis is often straightforward and inexpensive, and they are typically stable and easy to handle, not requiring an inert atmosphere. wikipedia.org Furthermore, they are tolerant to water and can even be effective in aqueous media. wikipedia.org The development of bifunctional thiourea-based chiral organocatalysts has expanded their application to asymmetric multicomponent reactions, enabling the simultaneous dual activation of both the electrophile and the nucleophile. rsc.org
Material Science and Molecular Electronics Applications
The unique properties of thiourea derivatives have led to their exploration in various material science and molecular electronics applications.
Development of Conductive Films and Molecular Wires
While direct research on this compound for conductive films and molecular wires is not extensively documented, the fundamental properties of thiourea derivatives suggest their potential in this area. The ability of the thiourea group to participate in hydrogen bonding and coordinate with metal ions could be exploited to create ordered molecular assemblies, a prerequisite for conductive materials. The synthesis of various thiourea derivatives is well-established, often involving the reaction of amines with isothiocyanates, which allows for the facile introduction of different functional groups to tune the electronic properties of the resulting molecules. organic-chemistry.org
Chemosensor Development for Ion and Volatile Organic Compound Detection
Thiourea-based compounds have shown significant promise as chemosensors for the detection of various analytes, including metal ions and potentially volatile organic compounds. nih.govacs.orgacs.org The thiourea moiety can act as a binding site for specific ions, and this interaction can be designed to produce a measurable signal, such as a change in fluorescence. nih.govacs.orgacs.org
For example, fluorescent chemosensors incorporating a thiourea unit have been developed for the detection of metal ions like Hg(II), Zn(II), and Cd(II) in aqueous solutions. nih.govacs.orgacs.org The binding of the metal ion to the thiourea and adjacent coordinating groups can lead to a "turn-on" fluorescence response. acs.org The design of these sensors can be refined to enhance their affinity and selectivity for specific ions. acs.orgacs.org For instance, the incorporation of a dipicolylamine (DiPic) fragment alongside the thiourea group has been shown to create sensors with higher affinities for Zn(II) and Cd(II). acs.org These thiourea-based chemosensors have also been successfully used for imaging metal ion concentrations in living cells. nih.govacs.orgacs.org
The development of thiourea derivatives as functional monomers for molecularly imprinted polymers (MIPs) further highlights their potential in sensor technology. nih.gov By using a target analyte, such as As(III), as a template, MIPs with specific recognition sites can be created. nih.gov Theoretical and experimental studies have shown that thiourea derivatives can act as effective functional monomers in these systems, with hydrogen bonding playing a crucial role in the recognition process. nih.gov
Incorporation into Advanced Polymer Systems
Thiourea derivatives are increasingly being utilized in the development of advanced polymer systems, particularly as organocatalysts for ring-opening polymerization (ROP). rsc.orgresearchgate.net They are valued for the high degree of control they offer over the polymerization process, leading to polymers with predictable molecular weights and narrow molecular weight distributions. rsc.org
The catalytic mechanism in ROP is thought to involve the dual activation of both the monomer and the growing polymer chain end through hydrogen bonding. rsc.orgresearchgate.net However, a newer understanding suggests that the reaction can also proceed through an imidate or thioimidate intermediate, which has opened up new possibilities for reactivity and the synthesis of complex polymer architectures. rsc.orgresearchgate.net This has led to the development of self-switchable polymerization systems where a simple thiourea-based catalyst can control the polymerization of different types of monomers in a single pot, allowing for the creation of sequence-controlled multiblock copolymers. rsc.org
Furthermore, thiourea derivatives can be incorporated as functional monomers into polymer chains to impart specific properties. For example, polymers containing thiourea moieties have been investigated for their ability to bind specific analytes, as seen in the development of molecularly imprinted polymers. nih.gov The structural flexibility and ease of synthesis of thiourea derivatives make them versatile building blocks for creating functional polymers with tailored properties. researchgate.net
Mechanistic Studies of Enzyme Inhibition and Molecular Interactions
Thiourea and its derivatives have been the subject of numerous studies for their potential as enzyme inhibitors, targeting a wide range of enzymes involved in various physiological and pathological processes.
Inhibition Mechanisms Against Target Enzymes (e.g., Esterases, Protease, Urease, Carbonic Anhydrase, Sirtuins, DNA Gyrase)
Esterases: Thiourea derivatives have been investigated as inhibitors of esterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.comnih.gov For instance, a series of unsymmetrical thiourea derivatives were synthesized and tested for their anti-cholinesterase activity. mdpi.comnih.gov Molecular docking studies suggest that these inhibitors can bind within the active site of the enzyme, forming hydrogen bonds and other interactions with key amino acid residues. mdpi.com
Protease: The inhibition of proteases is another area of interest for thiourea derivatives. nih.gov It has been observed that the inclusion of thiourea in lysis solutions can inhibit proteolysis, suggesting a direct or indirect inhibitory effect on proteases. nih.gov While the precise mechanism for this general protease inhibition by thiourea is not fully elucidated, it is thought to contribute to the improved detection of proteins in proteomic studies. nih.gov More targeted research has focused on specific proteases, such as the 3C protease of human rhinovirus, where peptidyl Michael acceptors, which can be conceptually related to reactive thiourea analogues, have shown potent irreversible inactivation. ku.edu
Urease: Thiourea and its derivatives are well-known inhibitors of urease, an enzyme implicated in various pathologies. nih.govnih.govrsc.org Numerous studies have reported the synthesis and evaluation of thiourea derivatives as urease inhibitors, with many compounds exhibiting potent activity. nih.govnih.govrsc.orgcore.ac.ukresearchgate.net Kinetic studies have revealed that these compounds can act as non-competitive inhibitors. nih.gov Molecular docking simulations have been employed to understand the binding interactions between the thiourea inhibitors and the urease active site, often highlighting the importance of hydrogen bonding. nih.govnih.gov
Carbonic Anhydrase: Thiourea derivatives have been identified as inhibitors of carbonic anhydrase (CA) isozymes. tandfonline.comnih.govnih.govtandfonline.comacs.org Research has shown that chiral thiourea derivatives can exhibit competitive inhibition against human CA I and II. tandfonline.comnih.govtandfonline.com The presence of hydroxyl groups on the thiourea molecule appears to contribute to their inhibitory efficacy. tandfonline.comtandfonline.com Structure-activity relationship studies have been conducted to optimize the inhibitory potency of these compounds against different CA isoforms. nih.govacs.org
Sirtuins: More recently, thiourea-based compounds have been explored as inhibitors of sirtuins (SIRTs), a class of histone deacetylases. scilit.commdpi.comnih.govresearchgate.netpensoft.net Virtual modeling and molecular docking studies have been used to design and predict the interaction of thiourea derivatives with SIRT enzymes. scilit.comresearchgate.netpensoft.net Compared to thioamide-based inhibitors, thiourea-containing compounds are often more stable, more readily synthesized, and exhibit increased cell penetrance. mdpi.comnih.gov Kinetic assays have demonstrated that these compounds can act as competitive inhibitors against the acylated substrate. mdpi.com
DNA Gyrase: Thiourea derivatives containing a thiazole (B1198619) ring have been synthesized and evaluated for their antibacterial activity, with some showing inhibitory effects on bacterial DNA gyrase. nih.gov Induced-fit docking studies have been performed to understand the binding mechanism of these compounds with the enzyme. nih.gov
Table of Research Findings on Enzyme Inhibition by Thiourea Analogues
Table of Compound Names
Molecular Docking and Binding Site Analysis for Protein-Ligand Interactions
Molecular docking simulations are a cornerstone in the study of this compound and its analogues, providing critical insights into their interactions with protein targets. These computational methods predict the preferred orientation of a ligand when bound to a receptor, elucidating the binding affinity and the specific molecular interactions that stabilize the complex.
For thiourea derivatives, including this compound, the thiourea moiety itself is a key pharmacophore. It possesses a unique combination of a hydrogen bond donor (NH groups) and a correlative binding area (the sulfur atom), which can also act as a hydrogen bond acceptor. rsc.org This dual functionality allows for versatile binding modes within various protein active sites. The sulfur and nitrogen atoms of the thiourea core are crucial for forming hydrogen bonds and other non-covalent interactions with biological targets. biointerfaceresearch.com
Studies on various thiourea analogues have demonstrated their ability to bind to a range of protein targets. For instance, in the context of anticancer research, thiourea derivatives have been shown to interact with the active sites of proteins like BRAF kinase and ribonucleotide reductase (RNR). rsc.orgbiointerfaceresearch.comksu.edu.tr Molecular docking analyses of these interactions reveal that the stability of the protein-ligand complexes is often governed by hydrogen bonding. ksu.edu.tr For example, the NH protons of the thiourea group, which are flanked by carbonyl and thiocarbonyl groups, are acidic and can readily participate in hydrogen bonding. rsc.org
In the case of antibacterial applications, molecular docking of 1-allyl-3-benzoylthiourea (B5185869) analogues with the DNA gyrase subunit B receptor has shown that substituents with nucleophilic and polar characteristics, such as C=S, contribute to favorable interactions. nih.gov Similarly, docking studies of thiourea analogues as inhibitors of influenza virus neuraminidase have highlighted the importance of hydrogen bonding and electrostatic interactions in determining binding affinity. nih.gov The binding of 1-(3-hydroxyphenyl)-3-(3-methoxyphenyl)thiourea, a compound structurally related to this compound, reveals a three-dimensional network formed by intermolecular N—H···S, N—H···O, and O—H···S hydrogen bonds, underscoring the significance of these interactions in crystal packing and potentially in receptor binding. nih.gov
The table below summarizes the key interacting residues and binding energies of representative thiourea analogues with their respective protein targets, as determined by molecular docking studies.
| Compound/Analogue | Protein Target | Key Interacting Residues | Binding Energy (kcal/mol) | Reference |
| Acyl thiourea derivative | Ribonucleotide Reductase (RNR) | Not specified | Not specified | rsc.org |
| 1-allyl-3-benzoylthiourea analogues | DNA gyrase subunit B | Not specified | Not specified | nih.gov |
| Thiourea analogues | Influenza virus neuraminidase | Not specified | Strong correlation with pIC₅₀ | nih.gov |
| Benzoyl thiourea derivatives | BRAF | Not specified | Not specified | ksu.edu.tr |
Structure-Activity Relationship (SAR) Investigations at the Molecular Level
Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds like this compound. By systematically modifying the chemical structure and evaluating the corresponding changes in biological activity, researchers can identify key molecular features responsible for the desired pharmacological effects.
For thiourea derivatives, SAR investigations have revealed several important trends. The nature and position of substituents on the phenyl rings significantly influence their biological activity. nih.govmdpi.com For instance, in the development of dual inhibitors of HIV-1 capsid (CA) and human cyclophilin A (CypA), specific substitutions on the thiourea scaffold were found to be critical for potent antiviral activity. nih.gov
The general architecture of a thiourea molecule, with its hydrogen-bonding NH groups and the sulfur atom, provides a versatile platform for interaction with biological targets. rsc.org The introduction of different substituents allows for the fine-tuning of properties such as lipophilicity, electronic distribution, and steric hindrance, all of which can affect binding affinity and efficacy.
In the context of anticancer activity, SAR studies have shown that the presence of certain functional groups can enhance cytotoxicity. For example, some bis-thiourea derivatives have exhibited significant antitumor effects. biointerfaceresearch.com The flexibility of the thiourea moiety can also contribute to its anticancer potential by allowing it to adapt to the binding sites of various cancer-related proteins. rsc.org
For antibacterial applications, the position of substituents on the benzene (B151609) ring of 1-allyl-3-benzoylthiourea analogues has been shown to be a key determinant of their activity. nih.gov Specifically, electron-withdrawing groups at the meta- and para-positions can increase antibacterial potency. nih.gov
The table below presents a summary of SAR findings for various thiourea analogues, highlighting the impact of different structural modifications on their biological activities.
| Compound Series | Biological Activity | Key SAR Findings | Reference |
| N,N'-disubstituted thioureas | Anti-leishmanial | Introduction of a piperazine (B1678402) ring enhanced potency and selectivity. Carbon spacer length and lipophilicity are key. | mdpi.com |
| Thiourea derivatives | HIV-1 CA and CypA inhibition | Specific substitutions on the thiourea core are crucial for dual inhibitory action. | nih.gov |
| 1-allyl-3-benzoylthiourea analogues | Antibacterial | Electron-withdrawing substituents at the meta- and para-positions of the benzene ring increase activity. | nih.gov |
| Amino acid-heterocycle conjugated ureas and thioureas | Antiglycation | Compounds with Glu and Tyr linkers and halogen substituents showed high potency. | researchgate.net |
Anti-radical Scavenging Mechanisms
Thiourea and its derivatives, including this compound, are recognized for their antioxidant properties, which are largely attributed to their ability to scavenge free radicals. researchgate.netmdpi.com The mechanism of this anti-radical activity is a subject of ongoing research, with evidence pointing towards multiple pathways.
One of the primary mechanisms is hydrogen atom transfer (HAT). researchgate.nethueuni.edu.vn In this process, the thiourea derivative donates a hydrogen atom to a free radical, thereby neutralizing it. The N-H bonds of the thiourea moiety are particularly susceptible to this process. hueuni.edu.vn Computational studies on 1-phenyl-3-(2-pyridyl)-2-thiourea (B183107) (PPTU) have shown that the reaction with hydroperoxyl radicals (HOO•) predominantly occurs via the HAT mechanism, with the N2-H17 position being the most favorable site for hydrogen transfer. hueuni.edu.vn
The antioxidant activity of thiourea derivatives is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonate) (ABTS•+) radical scavenging assays. hueuni.edu.vnfarmaciajournal.com Studies have shown that compounds like 1,3-bis(3,4-dichlorophenyl) thiourea exhibit significant scavenging activity against both DPPH and ABTS•+ radicals. mdpi.comhueuni.edu.vn The hydroxyl group on the phenyl ring of this compound is also expected to contribute to its antioxidant potential, as phenolic compounds are well-known radical scavengers.
Furthermore, some thiourea derivatives have been shown to act as scavengers of highly reactive hydroxyl radicals (.OH) and hypochlorous acid (HOCl), an oxidant produced by neutrophils. nih.gov This suggests that their protective effects in biological systems may be multifaceted, involving the neutralization of various reactive oxygen species.
The table below summarizes the antioxidant activities and proposed scavenging mechanisms for selected thiourea derivatives.
| Compound/Analogue | Assay | IC₅₀ Value | Proposed Mechanism | Reference |
| 1,3-bis(3,4-dichlorophenyl) thiourea | DPPH | 45 µg/mL | Radical Scavenging | mdpi.com |
| 1,3-bis(3,4-dichlorophenyl) thiourea | ABTS•+ | 52 µg/mL | Radical Scavenging | mdpi.com |
| 1-phenyl-3-(2-pyridyl)-2-thiourea (PPTU) | DPPH | 1.3 x 10⁻³ M | Hydrogen Atom Transfer (HAT) | hueuni.edu.vn |
| 1-phenyl-3-(2-pyridyl)-2-thiourea (PPTU) | ABTS•+ | 1.1 x 10⁻³ M | Hydrogen Atom Transfer (HAT) | hueuni.edu.vn |
| 1,3-diphenyl-2-thiourea (DPTU) | DPPH | 0.710 mM | Hydrogen Atom Transfer (HAT) | hueuni.edu.vn |
| 1,3-diphenyl-2-thiourea (DPTU) | ABTS•+ | 0.044 mM | Hydrogen Atom Transfer (HAT) | hueuni.edu.vn |
Role as Synthetic Precursors in Diverse Organic Transformations
Thiourea and its derivatives, such as this compound, are versatile building blocks in organic synthesis, serving as precursors for a wide array of heterocyclic compounds. tandfonline.com The reactivity of the thiourea moiety allows for its participation in various cyclization and condensation reactions, leading to the formation of important chemical scaffolds.
Thioureas are key reactants in the synthesis of numerous heterocyclic systems, including thiazoles, pyrimidines, 1,2,4-triazines, and 1,3-quinazolines. nih.gov For example, N,N'-disubstituted thiourea derivatives can undergo oxidative cyclization to yield thiazole structures. They can also be transformed into thiadiazoles through a sequence of chlorination, amination, and intramolecular cyclodehydration.
Furthermore, thiourea derivatives are employed as catalysts in various organic transformations. Chiral thiourea derivatives, for instance, have been successfully used as organocatalysts in the enantioselective synthesis of heterocyclic compounds like 2-amino-4H-chromene derivatives, flavanones, and pyrans. chim.it The hydrogen-bonding capabilities of the thiourea group are central to its catalytic activity, enabling the activation of substrates and the control of stereochemistry. chim.it
The synthesis of N-acyl thiourea derivatives, which are themselves valuable intermediates, often involves the reaction of an isothiocyanate with an amine. nih.gov These acyl thioureas can then be further elaborated into more complex heterocyclic systems.
The table below provides examples of heterocyclic compounds synthesized from thiourea precursors and the types of reactions involved.
| Thiourea Precursor | Reaction Type | Product Heterocycle | Reference |
| N,N'-disubstituted thiourea | Oxidative cyclization | Thiazole | |
| N,N'-disubstituted thiourea | Chlorination, amination, cyclodehydration | Thiadiazole | |
| Thiourea derivative | Reaction with semicarbazide/thiosemicarbazide | Triazole | |
| Thiourea and analogues | Condensation/Cyclization | Pyrimidines, 1,2,4-triazines, 1,3-quinazolines | nih.gov |
| Thiourea derivatives | Organocatalytic addition-cyclization | 2-amino-4H-chromenes, flavanones, pyrans | chim.it |
Future Research Directions and Translational Potential
Exploration of Novel and Sustainable Synthetic Pathways
The synthesis of thiourea (B124793) derivatives is a well-established area of organic chemistry, yet there remains a continuous drive towards greener and more efficient methodologies. mdpi.com Traditional methods often involve the use of toxic reagents like isothiocyanates or thiophosgene (B130339). organic-chemistry.org Future research pertinent to 1-Ethyl-3-(3-hydroxyphenyl)thiourea should focus on developing novel synthetic routes that align with the principles of green chemistry.
Promising strategies include one-pot syntheses that minimize waste and energy consumption. An area for exploration is the use of carbon disulfide in aqueous media, which provides an environmentally benign alternative for creating substituted thioureas. organic-chemistry.orgorganic-chemistry.org This method involves the reaction of primary amines with carbon disulfide to form intermediates that can subsequently react with other amines, offering a pathway to unsymmetrical thioureas. organic-chemistry.org Another sustainable approach involves the atom-economic reaction of isocyanides with amines in the presence of elemental sulfur, which can proceed at ambient temperatures to yield thioureas efficiently. organic-chemistry.org Investigating the applicability of these "on-water" and catalyst-free reactions for the specific synthesis of this compound could lead to more sustainable and cost-effective production. organic-chemistry.org
Integration of Advanced Computational Modeling for Predictive Design
Computational chemistry offers powerful tools for predicting the properties and behavior of molecules, thereby guiding experimental work and accelerating the discovery process. For this compound, advanced computational modeling can be a cornerstone of future research.
Key Computational Approaches:
Density Functional Theory (DFT): DFT calculations can provide deep insights into the electronic structure, reactivity, and spectroscopic properties of the molecule. acs.orgcolab.ws This can help in understanding its interaction mechanisms at a fundamental level.
Molecular Docking: These simulations can predict the binding affinity and orientation of this compound within the active sites of biological targets, such as enzymes. tandfonline.comtjnpr.orgresearchgate.net Given that related thiourea derivatives show inhibitory activity against enzymes like tyrosinase and cholinesterase, docking studies could identify novel protein targets for this specific compound. nih.govnih.gov
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the molecule and its complexes with other molecules (e.g., proteins, DNA) over time, confirming the stability of predicted interactions. tandfonline.com
Quantitative Structure-Activity Relationship (QSAR): By developing QSAR models for a series of related thiourea derivatives, it would be possible to predict the biological activity of novel analogues of this compound before their synthesis.
These computational methods have been successfully applied to other thiourea derivatives to challenge and refine mechanistic assumptions, for instance, in organocatalysis where they helped distinguish between hydrogen-bonding and Brønsted acid mechanisms. acs.orgacs.org Applying these techniques to this compound can facilitate the predictive design of new derivatives with enhanced properties for specific applications.
Development of Highly Selective Research Probes for Biological Systems
The ability of thiourea derivatives to interact with various ions and biological molecules makes them attractive candidates for the development of chemical sensors and probes. acs.org The structure of this compound, with its potential metal-coordinating atoms (S, N, O), suggests its utility as a research probe.
Future research could focus on exploiting these properties to create highly selective probes for:
Metal Ion Detection: Thioureas are known to act as sensors for toxic heavy metal ions like mercury (Hg²⁺). nih.govanalis.com.myscispace.com Studies on related ethyl thiourea compounds have demonstrated their ability to act as "naked-eye" sensors for mercury and silver ions. scispace.comorientjchem.org The translational potential lies in developing simple, colorimetric, or fluorescent sensors for environmental monitoring or biological imaging.
Anion Recognition: The hydrogen-bonding capabilities of the thiourea moiety are crucial for anion recognition. acs.org By incorporating chromophores or fluorophores, thiourea-based receptors can signal the presence of specific anions through color or fluorescence changes. acs.org Research could explore how this compound or its modified versions can be used to selectively detect biologically important anions like phosphate (B84403) or acetate (B1210297).
The development of such probes would provide valuable tools for cell biology, diagnostics, and environmental science, allowing for the sensitive and selective detection of key analytes.
Interdisciplinary Research Opportunities in Advanced Material Science and Catalysis
The functional groups within this compound open up interdisciplinary research avenues in material science and catalysis.
Organocatalysis: Thiourea derivatives are recognized as effective hydrogen-bond-donating organocatalysts. wikipedia.org They operate through non-covalent interactions, activating substrates in a "green" and sustainable manner. wikipedia.org Research could investigate the catalytic activity of this compound in various organic reactions, such as Michael additions or aza-Henry reactions, which are often catalyzed by bifunctional thioureas. jst.go.jpchemrxiv.org
Corrosion Inhibition: Compounds containing nitrogen, sulfur, and oxygen are known to be effective corrosion inhibitors for metals. emerald.com Thiourea and its derivatives have been studied for their ability to adsorb onto metal surfaces and retard corrosion. emerald.com Future work could assess the efficacy of this compound as a corrosion inhibitor for steel or other alloys, a field with significant industrial relevance.
Advanced Materials: The self-assembly properties of thioureas, driven by hydrogen bonding, can be harnessed to create supramolecular structures and molecularly imprinted polymers (MIPs). rsc.orgnih.gov For instance, thiourea derivatives have been used as functional monomers in MIPs designed for the specific recognition of arsenic(III). nih.gov This suggests a potential pathway for using this compound as a building block for functional materials with tailored recognition properties.
Deeper Elucidation of Complex Molecular Recognition and Biological Interaction Mechanisms
A fundamental understanding of how this compound interacts with biological systems is crucial for realizing its translational potential. Thiourea derivatives are known to engage in a wide range of biological activities, including anticancer, antibacterial, and antioxidant effects. mdpi.comresearchgate.netbiointerfaceresearch.com
Future research should aim for a deeper elucidation of:
Enzyme Inhibition: Related thiourea compounds are known inhibitors of tyrosinase, a key enzyme in melanin (B1238610) synthesis. nih.gov The structural similarity suggests that this compound could also be a tyrosinase inhibitor. Detailed kinetic studies and structural biology (e.g., X-ray crystallography of the enzyme-inhibitor complex) would be necessary to understand the precise mechanism of action.
Protein and DNA Interactions: The hydrogen-bonding pattern of thioureas facilitates their interaction with biological macromolecules. nih.gov Studies on other thiourea derivatives have explored their binding to DNA and various proteins. mdpi.combiointerfaceresearch.com Investigating the interaction of this compound with specific protein targets or DNA sequences could uncover novel therapeutic applications. For example, some thioureas have shown potential as inhibitors of proteins involved in tuberculosis. researchgate.net
Molecular Recognition Principles: The study of how molecules of the same chirality recognize each other in a crystal lattice can provide insights into self-assembly and preferential crystallization. rsc.org Analysis of the crystal structure of this compound and its analogues, like N-(3-chlorophenyl)-N'-(3-hydroxyphenyl)thiourea, reveals the importance of O—H⋯S and N—H⋯S hydrogen bonds in stabilizing the crystal structure. evitachem.com A deeper understanding of these non-covalent interactions is fundamental to designing molecules with specific recognition properties.
By pursuing these research directions, the scientific community can unlock the full potential of this compound, translating fundamental chemical knowledge into practical applications in medicine, material science, and beyond.
Q & A
(Basic) What are the optimal synthetic routes for preparing 1-Ethyl-3-(3-hydroxyphenyl)thiourea with high purity?
Methodological Answer:
The compound is typically synthesized via condensation of ethylamine with 3-hydroxyphenyl isothiocyanate in ethanol or methanol under reflux (60–80°C). Key steps include:
- Solvent Selection : Ethanol is preferred for mild conditions and ease of purification .
- Purification : Recrystallization from dimethyl sulfoxide (DMSO) yields high-purity crystals, as demonstrated in analogous thiourea syntheses (e.g., 1-ethyl-3-(3-methoxyphenyl)thiourea) .
- Yield Optimization : Adjusting molar ratios (amine:isothiocyanate = 1:1.2) and reaction time (6–8 hours) improves yields to >75% .
(Basic) Which spectroscopic and analytical techniques validate the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm substituent positions. For example, the thiourea -NH protons appear as broad singlets at δ 9.2–10.5 ppm .
- FT-IR : The C=S stretch is observed at 1250–1300 cm, while N-H stretches appear near 3300 cm .
- Mass Spectrometry : ESI-MS provides molecular ion peaks (e.g., [M+H] at m/z 211.1 for analogous compounds) .
(Advanced) How can researchers resolve contradictions in reported synthesis yields or reaction conditions?
Methodological Answer:
Discrepancies often arise from:
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) may accelerate reactions but complicate purification. Ethanol balances reactivity and practicality .
- Temperature Control : Reflux vs. ambient conditions significantly impact byproduct formation. Use thin-layer chromatography (TLC) to monitor reaction progress .
- Catalyst Use : Adding triethylamine (5 mol%) as a base can enhance yields by scavenging HCl, a common byproduct in thiourea syntheses .
(Advanced) What crystallographic methods determine the molecular structure and hydrogen-bonding networks of this compound?
Methodological Answer:
- Single-Crystal X-ray Diffraction : Crystals are grown via slow evaporation from DMSO. The SHELX suite (e.g., SHELXL) refines structures, with space group assignments (e.g., monoclinic P2/n) and unit cell parameters (e.g., a = 11.08 Å, b = 8.61 Å, c = 11.97 Å) .
- Hydrogen Bond Analysis : Intermolecular N-H···S and N-H···O bonds stabilize crystal packing, as seen in analogous thioureas (bond lengths: 2.3–3.4 Å) .
(Basic) How to evaluate the biological activity of this compound using standard assays?
Methodological Answer:
- Antioxidant Activity : DPPH radical scavenging assay (IC values < 50 µM in similar thioureas) .
- Antibacterial Testing : Disk diffusion against E. coli and S. aureus (zone of inhibition >10 mm at 100 µg/mL) .
- Enzyme Inhibition : Spectrophotometric assays for acetylcholinesterase (AChE) inhibition, using donepezil as a positive control .
(Advanced) Which computational methods predict the reactivity and electronic properties of this compound?
Methodological Answer:
- DFT Calculations : Gaussian09 with B3LYP/6-311++G(d,p) basis set calculates HOMO-LUMO gaps (e.g., 4.5 eV) and electrostatic potential maps .
- Molecular Docking : AutoDock Vina simulates binding to biological targets (e.g., AChE), with binding energies ≤ -7.0 kcal/mol indicating strong interactions .
(Advanced) How does this compound interact with enzymes at the molecular level?
Methodological Answer:
- Active-Site Binding : The thiourea moiety forms hydrogen bonds with catalytic triads (e.g., Ser203 in AChE), validated by docking studies .
- Kinetic Analysis : Lineweaver-Burk plots reveal non-competitive inhibition (K = 15 µM) in AChE assays .
(Basic) What safety protocols are recommended for handling this compound, given thiourea toxicity concerns?
Methodological Answer:
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
